REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[NH2:11].[Br:13]Br>CC(O)=O.C(OCC)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Br:13])[C:7]([Cl:10])=[CH:6][C:5]=1[NH2:11]
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)Cl)N)=O
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Name
|
|
Quantity
|
0.512 mL
|
Type
|
reactant
|
Smiles
|
BrBr
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for an hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were decanted
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (200 ml) and 0.100N NaOH(aq) (200 ml)
|
Type
|
CUSTOM
|
Details
|
After separated the two layers
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)Br)Cl)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |